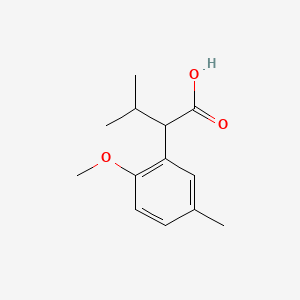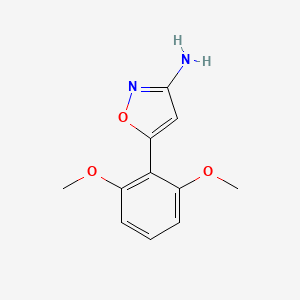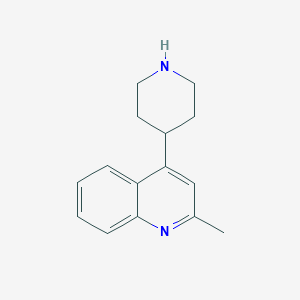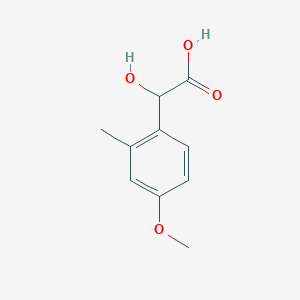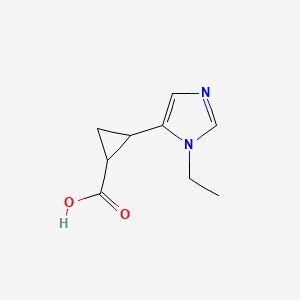![molecular formula C12H8F3NO2 B13596879 3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile typically involves the use of trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation have facilitated the synthesis of compounds containing the trifluoromethoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced trifluoromethoxylation reagents and optimized reaction conditions would be crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and carbonitrile groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, such as temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Biology: Its unique structural features may make it a candidate for studying biological interactions and pathways.
Medicine: The compound could be explored for its potential pharmacological properties, including its effects on specific molecular targets.
Industry: It may find applications in the development of new materials or as an intermediate in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity and downstream pathways. The trifluoromethoxy group could play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile: This compound shares the trifluoromethoxy and carbonitrile groups but differs in the structure of the carbon backbone.
Other trifluoromethoxy-containing compounds: Various compounds containing the trifluoromethoxy group have been studied for their unique properties and applications.
Uniqueness
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H8F3NO2 |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
3-oxo-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2 |
Clé InChI |
CCTAKCQLQSIXHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





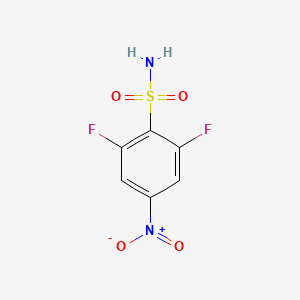
![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)
